2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound with the molecular formula C8H9N3O3S and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of an imidazolidinone ring fused to a thiazole ring, which is further connected to an acetic acid moiety. It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid involves multiple steps, starting with the formation of the imidazolidinone ring followed by the introduction of the thiazole ring. The final step involves the attachment of the acetic acid group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps such as crystallization and chromatography to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone and thiazole rings play a crucial role in binding to proteins and enzymes, thereby modulating their activity. The acetic acid moiety enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoimidazolidin-1-yl)acetic acid: This compound shares the imidazolidinone ring but lacks the thiazole ring.
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of the thiazole ring.
Uniqueness
2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the imidazolidinone and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its binding affinity and specificity for certain molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
2-[2-(2-oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c12-6(13)3-5-4-15-8(10-5)11-2-1-9-7(11)14/h4H,1-3H2,(H,9,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYBAXVWACBFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237017 | |
Record name | 2-(2-Oxo-1-imidazolidinyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-84-2 | |
Record name | 2-(2-Oxo-1-imidazolidinyl)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Oxo-1-imidazolidinyl)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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